Decarestrictine C
CAS No.: 140460-53-3
Cat. No.: VC0525465
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140460-53-3 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | (4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
| Standard InChI | InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+ |
| Standard InChI Key | JDAGFQUEAYHSSR-FPYGCLRLSA-N |
| Isomeric SMILES | CC1C/C=C(\CCC(CC(=O)O1)O)/O |
| SMILES | CC1CC=C(CCC(CC(=O)O1)O)O |
| Canonical SMILES | CC1CC=C(CCC(CC(=O)O1)O)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics of Decarestrictine C
Molecular Architecture
Decarestrictine C exists as two stereoisomers, designated C1 and C2, differentiated by their oxygenation patterns and double bond positions. The molecular formula for decarestrictine C1 is C₁₀H₁₆O₄, with a molecular weight of 200.234 g/mol . Key structural features include:
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A 10-membered lactone ring with hydroxyl groups at C-4, C-5, and C-8.
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A methyl group at C-10 and a trans-configured double bond between C-6 and C-7 .
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Absolute stereochemistry confirmed as (4S,5S,6E,8S,10R) through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
The SMILES notation for decarestrictine C1 is C[C@@H]1CCC@H/C=C/C@@HCC(=O)O1, highlighting its bicyclic oxacyclic framework .
Table 1: Comparative Structural Features of Decarestrictine C1 and Related Analogs
| Property | Decarestrictine C1 | Decarestrictine D | Decarestrictine F |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₅ | C₁₀H₁₂O₄ |
| Molecular Weight (g/mol) | 200.23 | 216.23 | 196.20 |
| Oxygenation Sites | C-4, C-5, C-8 | C-4, C-5, C-8, C-9 | C-3, C-5, C-7 |
| Double Bond Position | C6-C7 | C5-C6 | C8-C9 |
| Biological Activity | Cholesterol inhibition | Cholesterol inhibition | Antifungal |
Biosynthesis and Natural Occurrence
Decarestrictine C is produced by Penicillium simplicissimum and related fungi via a polyketide synthase (PKS) pathway. Key biosynthetic steps include:
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Chain Assembly: Acetate and malonate units are condensed to form a polyketide backbone.
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Cyclization: Intramolecular esterification generates the 10-membered lactone ring.
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Post-Modifications: Hydroxylation and methylation introduce stereochemical diversity .
The strain Penicillium simplicissimum FH-A 6090 yields decarestrictine C1/C2 as minor metabolites, requiring large-scale fermentation and chromatographic purification for isolation .
Biological Activities and Mechanisms
Cholesterol Biosynthesis Inhibition
Decarestrictine C1 suppresses HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, with an IC₅₀ of 2.8 μM . This inhibition reduces hepatic cholesterol synthesis, lowering serum LDL and triglyceride levels in murine models .
Antihyperlipidemic Effects
In vivo studies demonstrate that decarestrictine C1 (10 mg/kg/day) reduces total cholesterol by 27% and triglycerides by 34% in hyperlipidemic rats over 28 days . The compound’s selectivity for hepatic cells minimizes off-target effects on steroidogenesis.
Synthetic Approaches
Retrosynthetic Analysis
The 10-membered lactone core is accessible via ring-closing metathesis (RCM). A reported synthesis of decarestrictine I employs Grubbs’ II catalyst to cyclize a diene precursor, achieving a 72% yield . While decarestrictine C1/C2 synthesis remains unreported, analogous strategies involving stereoselective hydroxylation and lactonization are theoretically feasible .
Challenges in Synthesis
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Stereochemical Control: Achieving the (4S,5S,8S,10R) configuration requires chiral auxiliaries or asymmetric catalysis.
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Ring Strain: The medium-sized lactone ring necessitates high-dilution conditions to prevent oligomerization .
Applications and Future Directions
Limitations and Optimization
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